molecular formula C32H22N6O6S2-2 B1228734 3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)

3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)

Cat. No. B1228734
M. Wt: 650.7 g/mol
InChI Key: HFHIDKQMGIGARX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate) is a naphthalenemonosulfonate. It is a conjugate base of a 3,3'-(biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid).

Scientific Research Applications

Novel Pendant Benzene Disulfonic Acid Blended SPPO Membranes for Alkali Recovery

A study by Mondal et al. (2015) explored the use of a sulfonated aromatic backbone-based cation exchange precursor, similar in structure to the specified compound, for alkali recovery. The research highlighted its potential in creating membranes with high thermo-mechanical stability and ion exchange capacity, suitable for base recovery in waste solutions.

Synthesis, Water Stability and Proton Conductivity of Novel Sulfonated Polyimides

Another significant contribution comes from Watari et al. (2004). They synthesized a novel sulfonated diamine monomer with structural similarities, showing its application in creating polyimide membranes. These membranes exhibited high water stability and proton conductivity, making them promising for various industrial applications.

Effect of the Hydrophobic Component on the Properties of Sulfonated Poly(arylene ether sulfone)s

Research by Bae et al. (2009) investigated sulfonated poly(arylene ether sulfone)s containing components structurally related to the specified compound. The study found that the size of the hydrophobic components significantly influences the polymer's water cluster size, proton conductivities, and mechanical properties.

Synthesis and Properties of Novel Sulfonated Polyimides from Homologous Sulfonated Diamines

Chen et al. (2007) synthesized sulfonated polyimides using diamines structurally similar to the specified compound. They found that these polyimides have high proton conductivity and reasonable solubility in common aprotic solvents, suggesting their suitability for fuel cell applications.

Synthesis and Properties of Novel Copolymers of Poly(Ether Ketone Biphenyl Ketone Ether Ketone Ketone) and Poly(Ether Ketone Sulfone Amide)

In a study by Wang et al. (2014), novel copolymers were synthesized using a monomer containing sulfone and amide linkages, similar to the specified compound. These copolymers exhibited high thermal stability and mechanical strength, indicating their potential in high-performance material applications.

Synthesis and Characterization of New Optically Active Poly(Azo-Ester-Imide)s

Hajipour et al. (2009) synthesized optically active poly(azo-ester-imide)s using a procedure involving diazo coupling, which included compounds structurally related to the specified chemical. These polymers showed promising properties for advanced material applications due to their optical activities and thermal stabilities.

properties

Molecular Formula

C32H22N6O6S2-2

Molecular Weight

650.7 g/mol

IUPAC Name

4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H24N6O6S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44)/p-2

InChI Key

HFHIDKQMGIGARX-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)
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3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)
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3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)
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3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)
Reactant of Route 5
3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,3'-(Biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate)

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